GW501516 is a synthetic, selective PPARδ agonist initially developed by GlaxoSmithKline. [, ] PPARδ belongs to the nuclear receptor superfamily and plays a crucial role in regulating lipid and glucose metabolism. [, ] GW501516 exerts its effects by binding to and activating PPARδ, leading to changes in gene expression related to energy metabolism and various cellular processes. [, , , ]
Endurobol is synthesized using combinatorial chemistry and structure-based drug design techniques. The synthesis involves several key steps:
The specific conditions such as temperature, solvent choice, and reaction times are critical for optimizing yield and purity but are often proprietary information not disclosed in public literature .
Endurobol's molecular structure features a complex arrangement that includes:
The structural formula can be represented as follows:
Endurobol participates in several chemical reactions primarily related to its interaction with biological targets:
Endurobol functions as a selective agonist for PPARδ, which plays a crucial role in regulating lipid metabolism and energy homeostasis:
Endurobol exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Despite its abandonment for clinical use due to safety concerns, Endurobol has been studied for various applications:
The compound GW501516 (later marketed as Endurobol) emerged from a strategic research collaboration between Ligand Pharmaceuticals and GlaxoSmithKline (GSK) initiated in 1992. This partnership leveraged combinatorial chemistry and structure-based drug design to develop selective peroxisome proliferator-activated receptor delta (PPARδ) agonists [1] [9]. The joint team aimed to create a molecule that could modulate lipid metabolism, with lead optimization culminating in the identification of GW501516 in the late 1990s. Its discovery was formally published in the Proceedings of the National Academy of Sciences in 2001, detailing its high-affinity binding (Ki = 1 nM) and >1,000-fold selectivity for PPARδ over PPARα and PPARγ isoforms [1] [5].
Table 1: Key Milestones in Early Development of GW501516
Year | Development Phase | Significant Event |
---|---|---|
1992 | Discovery | Ligand-GSK collaboration initiated |
2000 | Phase I Trials | First human trials for hyperlipidemia (UK) |
2001 | Publication | Structural/mechanistic paper in PNAS |
2002 | Phase I/II Trials | Dose-ranging studies initiated |
2003 | Licensing | Ligand received $1M milestone payment from GSK |
The intellectual property landscape reflected the compound’s commercial potential, with Ligand earning $1 million milestone payments in 2003 as GSK advanced clinical development [1]. Early patent applications emphasized its therapeutic applicability for dyslipidemia, obesity, and cardiovascular diseases through PPARδ-mediated pathways [3] [9].
Preclinical studies demonstrated GW501516’s efficacy in modulating lipid metabolism, glucose homeostasis, and vascular health. In rodent models, daily administration (0.3–3 mg/kg) significantly:
Mechanistically, GW501516 activated PPARδ-dependent transcription pathways, upregulating genes involved in fatty acid oxidation (e.g., CPT1A, PDK4) while suppressing hepatic gluconeogenesis [4] [9]. In obese rhesus monkeys, a dose-dependent improvement in dyslipidemia was observed at 0.1–3.0 mg/kg/day, with HDL-C elevations up to 79% and triglyceride reductions of 50% – effects achieved without body weight changes [4] [9]. These findings positioned it as a promising candidate for metabolic syndrome and atherosclerosis prevention.
Table 2: Metabolic Effects of GW501516 in Preclinical Models
Model System | Dose/Duration | Key Metabolic Outcomes | Reference |
---|---|---|---|
Obese Rhesus Monkeys | 0.1–3.0 mg/kg/day, 4 weeks | ↑ HDL-C (79%), ↓ triglycerides (50%) | Oliver et al., 2001 |
db/db Diabetic Mice | 4 mg/kg/day, 2 weeks | ↑ Insulin sensitivity, ↓ hepatic glucose output | Lee et al., 2006 |
ApoE−/− Atherosclerotic Mice | 2 mg/kg/day, 8 weeks | ↓ Atherosclerotic lesion area (>30%) | Barish et al., 2008 |
Notably, PPARδ activation induced fiber-type transformation in skeletal muscle, enhancing oxidative metabolism and endurance capacity in murine models [4]. However, human trials later revealed that lipid improvements occurred independent of weight loss or insulin resistance changes [7].
In 2007, GSK abruptly terminated Phase II/III development following alarming results from long-term rodent carcinogenicity studies. Rats administered GW501516 at doses ≥3 mg/kg/day for 104 weeks exhibited dose-dependent tumorigenesis across multiple organs:
The U.S. National Toxicology Program confirmed widespread neoplasms in both rats and mice, with tumor incidence rising to 90–100% at doses >30 mg/kg/day [2] [8]. These findings triggered global regulatory actions:
Though human trials (≤12 weeks) reported no significant adverse events [7], GSK determined that confirming human safety would require 70-year longitudinal studies – an impractical threshold. Consequently, the Investigational New Drug (IND) application was withdrawn in 2009, ending all clinical development [2] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: